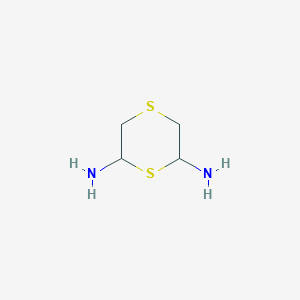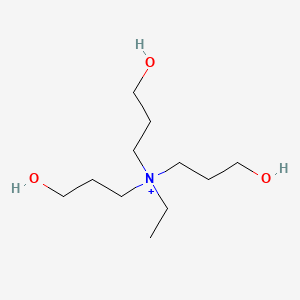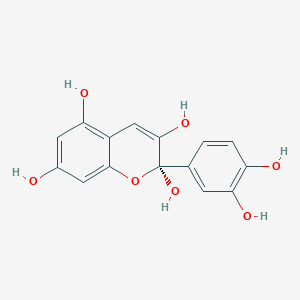
(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, exhibits significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chromanone derivatives as starting materials, which undergo cyclization reactions to form the desired benzopyran structure . The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism by which (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and chemical reactivity compared to other flavonoids .
Properties
CAS No. |
658688-11-0 |
|---|---|
Molecular Formula |
C15H12O7 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
(2R)-2-(3,4-dihydroxyphenyl)chromene-2,3,5,7-tetrol |
InChI |
InChI=1S/C15H12O7/c16-8-4-11(18)9-6-14(20)15(21,22-13(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,16-21H/t15-/m1/s1 |
InChI Key |
QXWFRPQOSROKDE-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@]2(C(=CC3=C(C=C(C=C3O2)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2(C(=CC3=C(C=C(C=C3O2)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


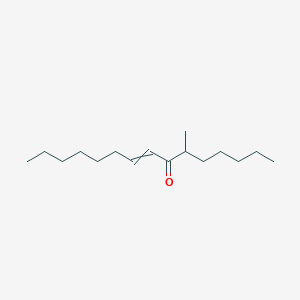
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
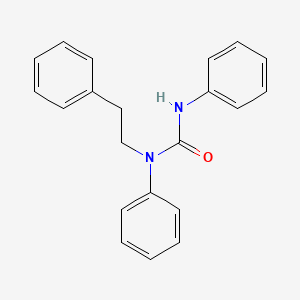
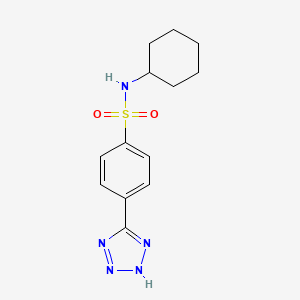
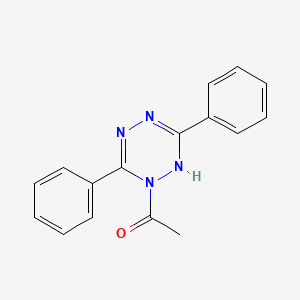
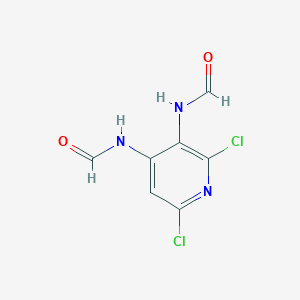
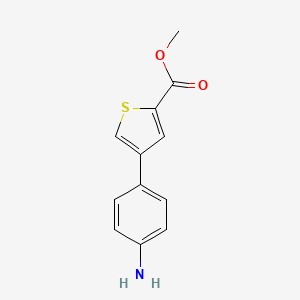
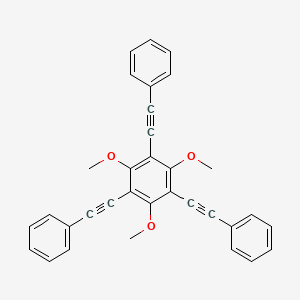
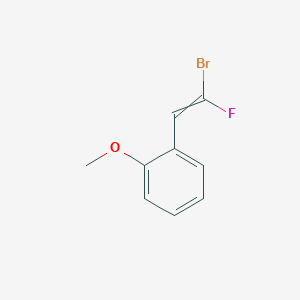
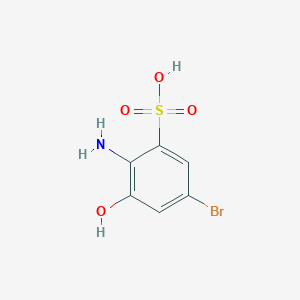
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
